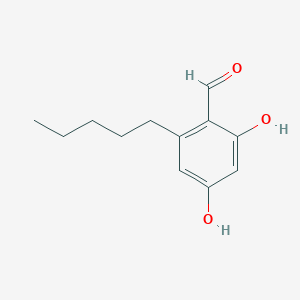

2,4-Dihydroxy-6-pentylbenzaldehyde

概要

説明

2,4-Dihydroxy-6-pentylbenzaldehyde is an organic compound belonging to the family of aromatic aldehydes. It is characterized by the presence of two hydroxyl groups and a pentyl chain attached to a benzaldehyde core. This compound is known for its role as an intermediate in the synthesis of olivetolic acid, which is a precursor in the synthesis of primin and tetrahydrocannabinol.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-6-pentylbenzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of para-toluene sulfuric acid monohydrate (PTSA) as a catalyst. In this method, PTSA is added to a stirred solution of this compound in dichloromethane, which is then cooled to 5°C using an ice bath. A cold solution of (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol in dichloromethane is then added to the mixture .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often produced in neat form and packaged with exact weight specifications .

化学反応の分析

Types of Reactions: 2,4-Dihydroxy-6-pentylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Sodium chlorite (NaClO2) in the presence of sodium dihydrogen phosphate (NaH2PO4) in a mixture of DMSO and water at 0°C is commonly used for oxidation reactions.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4) under mild conditions.

Substitution: Substitution reactions can be carried out using appropriate nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of olivetolic acid .

科学的研究の応用

2,4-Dihydroxy-6-pentylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various bioactive compounds, including olivetolic acid and tetrahydrocannabinol.

Biology: The compound is used in the study of biochemical pathways and the synthesis of natural products.

Medicine: Research into its derivatives has shown potential antioxidant and anti-inflammatory activities.

Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.

作用機序

The mechanism of action of 2,4-Dihydroxy-6-pentylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and electron transfer reactions. These interactions contribute to its antioxidant properties by stabilizing free radicals and preventing oxidative damage .

類似化合物との比較

2,4-Dihydroxy-6-pentylbenzaldehyde can be compared with other similar compounds, such as:

2,4-Dihydroxybenzaldehyde: Lacks the pentyl chain, resulting in different chemical properties and reactivity.

2,4-Dihydroxy-6-methylbenzaldehyde: Contains a methyl group instead of a pentyl chain, affecting its solubility and reactivity.

Olivetolic Acid: A direct derivative of this compound, used in the synthesis of cannabinoids.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

生物活性

2,4-Dihydroxy-6-pentylbenzaldehyde (also known as CBD-aldehyde) is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antioxidant, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound is synthesized through the demethylation of 2,4-dimethoxy-6-pentylbenzaldehyde using aluminum chloride (AlCl₃) in dichloromethane. The compound exhibits distinct chemical shifts in NMR analysis, confirming its structure with two hydroxy groups and a pentyl chain attached to the benzene ring .

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In studies involving mouse models, various derivatives of this compound were tested for their ability to reduce inflammation induced by zymosan injections. The results demonstrated that at a dose of 25 mg/kg, significant reductions in paw swelling and pain sensation were observed compared to control groups . Furthermore, the compound was effective in reducing circulating tumor necrosis factor alpha (TNFα) levels, suggesting its potential as an anti-inflammatory agent .

2. Antioxidant Activity

The antioxidant activity of this compound has been evaluated using DPPH and FRAP assays. The compound showed strong reducing activity comparable to standard antioxidants like trolox. Specifically, the IC₅₀ values for scavenging DPPH radicals were reported at 54.61 μM for trolox and higher for some derivatives of CBD-aldehyde, indicating that modifications can enhance antioxidant properties .

3. Anticancer Potential

Emerging studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. Notably, it demonstrated effectiveness against breast cancer cells by inducing apoptosis and inhibiting migration . Additionally, it has been linked to the modulation of pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study involving mice, the administration of this compound significantly reduced inflammation markers when compared to untreated controls. The study measured paw swelling and TNFα levels before and after treatment. Results indicated a dose-dependent response with maximum efficacy observed at 25 mg/kg.

| Treatment | Paw Swelling Reduction (%) | TNFα Level Reduction (%) |

|---|---|---|

| Control | - | - |

| CBD | 30 | 25 |

| Compound | 50 | 40 |

Case Study 2: Antioxidant Activity Assessment

A comparative analysis was conducted to evaluate the antioxidant potential of various cannabinoid derivatives including this compound. The results are summarized below:

| Compound | IC₅₀ (μM) DPPH Scavenging |

|---|---|

| Trolox | 54.61 |

| CBD | 506.10 |

| CBD-Aldehyde | 68.48 |

This data illustrates that while CBD itself exhibited lower antioxidant activity than trolox, modifications led to improved scavenging capabilities.

特性

IUPAC Name |

2,4-dihydroxy-6-pentylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-5-9-6-10(14)7-12(15)11(9)8-13/h6-8,14-15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMCYBHCUWCBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。